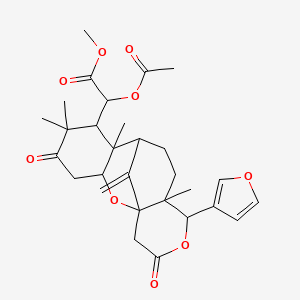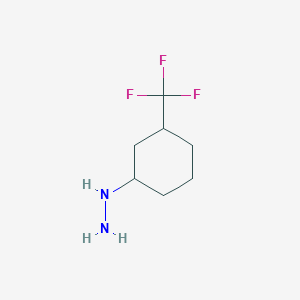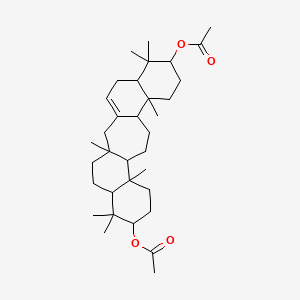![molecular formula C55H73ClN4O16 B12294321 (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「(2,5-ジオキソピロリジン-1-イル) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-ジオキソピロリジン-1-イル)オキシ-3-オキソプロポキシ]エトキシ]エトキシ]エトキシ]エチル]-3,3-ジメチルインドール-1-イウム-2-イル]ペンタ-2,4-ジエニリデン]-3,3-ジメチルインドール-1-イル]エトキシ]エトキシ]エトキシ]エトキシ]プロパノエート;クロリド」は、複雑な有機分子です。インドリウムイオン、エーテル結合、エステル基など、複数の官能基を特徴としています。この化合物は、その複雑な構造と潜在的な反応性により、さまざまな分野で重要な用途を持つ可能性があります。
準備方法
合成経路と反応条件
このような複雑な分子の合成は、通常、次の手順を含む複数の手順で行われます。
インドリウムイオンの形成: これは、インドール誘導体を適切なアルキル化剤と反応させることで達成できます。
エーテル結合: これらは通常、アルコキシドとハロアルカンを含む求核置換反応によって形成されます。
エステル化: エステル基は、酸触媒の存在下でカルボン酸とアルコールとの反応によって導入できます。
工業生産方法
このような化合物の工業生産には、収率と純度を最大化する反応条件の最適化が必要です。これには以下が含まれる場合があります。
触媒: 反応速度を高める特定の触媒の使用。
温度と圧力の制御: 目的の生成物が得られるように反応条件を正確に制御する。
精製技術: クロマトグラフィーや再結晶などの方法を使用して最終生成物を精製する。
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こす可能性があります。
還元: 還元反応は、エステル基を標的にし、アルコールに変換できます。
置換: 求核置換反応は、エーテル結合で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
求核剤: アルコキシドやアミンなど。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンやカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究の用途
化学
複雑な分子の合成: この化合物は、他の複雑な有機分子の合成における中間体として役立つ可能性があります。
触媒: さまざまな有機反応において触媒または触媒前駆体として使用される可能性があります。
生物学
生体共役: この化合物は、薬物送達やイメージングなどのさまざまな用途のために生体分子を結合するために使用できます。
蛍光プローブ: インドリウムイオンの存在により、生物学的イメージングのための蛍光プローブの開発に使用される可能性があります。
医学
創薬: この化合物は、特に特定の生物学的標的に作用する場合、その潜在的な治療的性質について調査される可能性があります。
診断剤: イメージングや特定の生体分子を検出するための診断剤の開発に使用される可能性があります。
産業
材料科学: この化合物は、導電率や蛍光などのユニークな特性を持つ新素材の開発に使用できる可能性があります。
高分子化学: 高分子の合成におけるモノマーまたは架橋剤として使用される可能性があります。
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of other complex organic molecules.
Catalysis: It might be used as a catalyst or catalyst precursor in various organic reactions.
Biology
Bioconjugation: The compound could be used to link biomolecules for various applications, such as drug delivery or imaging.
Fluorescent Probes: Due to the presence of indolium ions, it might be used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties, particularly if it interacts with specific biological targets.
Diagnostic Agents: It might be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Materials Science: The compound could be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Polymer Chemistry: It might be used as a monomer or cross-linking agent in the synthesis of polymers.
作用機序
この化合物がその効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。潜在的なメカニズムには以下が含まれます。
タンパク質への結合: この化合物は、タンパク質と相互作用し、その機能や安定性を変化させる可能性があります。
酵素活性の調節: 特定の酵素の阻害剤または活性剤として作用する可能性があります。
核酸との相互作用: この化合物は、DNAまたはRNAに結合し、遺伝子発現または安定性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
インドール誘導体: トリプトファンやセロトニンなどのインドール部分を含む化合物。
エステル含有分子: 酢酸エチルやメタクリル酸メチルなど。
エーテル結合化合物: ポリエチレングリコールやクラウンエーテルなど。
独自性
この化合物の独自性は、複数の官能基と複雑な構造を組み合わせている点にあります。
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing indole moieties, such as tryptophan or serotonin.
Ester-Containing Molecules: Such as ethyl acetate or methyl methacrylate.
Ether-Linked Compounds: Including polyethylene glycol or crown ethers.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and complex structure
特性
分子式 |
C55H73ClN4O16 |
|---|---|
分子量 |
1081.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WEBFOGFOTIHXBB-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)
![Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate](/img/structure/B12294241.png)
![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)
![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)




![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)





